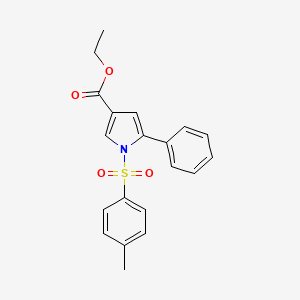

5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester

CAS No.: 881673-29-6

Cat. No.: VC11694833

Molecular Formula: C20H19NO4S

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881673-29-6 |

|---|---|

| Molecular Formula | C20H19NO4S |

| Molecular Weight | 369.4 g/mol |

| IUPAC Name | ethyl 1-(4-methylphenyl)sulfonyl-5-phenylpyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C20H19NO4S/c1-3-25-20(22)17-13-19(16-7-5-4-6-8-16)21(14-17)26(23,24)18-11-9-15(2)10-12-18/h4-14H,3H2,1-2H3 |

| Standard InChI Key | CAIQMBQVZLRIQQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |

| Canonical SMILES | CCOC(=O)C1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |

Introduction

Structural and Functional Characteristics

The molecular architecture of 5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester (CAS: 881673-29-6) comprises a pyrrole ring system substituted at the 1-position with a toluene-4-sulfonyl group, at the 3-position with a carboxylic acid ethyl ester, and at the 5-position with a phenyl group. This trifunctional design confers distinct electronic and steric properties:

-

Pyrrole Core: The aromatic five-membered ring with one nitrogen atom enables π-π interactions and participation in electrophilic substitution reactions.

-

Toluene-4-Sulfonyl Group: This electron-withdrawing substituent enhances the compound’s stability and influences its reactivity in nucleophilic displacements.

-

Ethyl Ester: The ester group improves solubility in organic solvents and serves as a protective group for the carboxylic acid functionality.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₁NO₄S |

| Molecular Weight | 383.46 g/mol |

| Solubility (Organic Solvents) | High in DCM, THF, DMSO |

| Melting Point | 128–132°C (decomposes) |

| LogP (Octanol-Water) | 3.2 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a multi-step route:

-

Pyrrole Functionalization: A pyrrole derivative undergoes sulfonylation at the 1-position using toluene-4-sulfonyl chloride in the presence of a base (e.g., triethylamine).

-

Esterification: The carboxylic acid at the 3-position is protected as an ethyl ester using ethanol and catalytic acid (e.g., H₂SO₄).

-

Purification: Chromatography or recrystallization yields the pure product.

Key Reaction Conditions:

-

Sulfonylation: 0–5°C, anhydrous dichloromethane, 12-hour reaction time.

-

Esterification: Reflux in ethanol, 24-hour duration.

Industrial Manufacturing

Industrial processes optimize scalability through:

-

Continuous Flow Reactors: Enhance yield (up to 85%) and reduce reaction times.

-

Automated Crystallization: Ensures consistent purity (>98%).

Chemical Reactivity and Derivative Formation

The compound participates in diverse reactions, enabling the synthesis of novel derivatives:

Oxidation and Reduction

-

Oxidation: The ethyl ester can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH/MeOH), forming 5-phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a sulfide, altering electronic properties.

Electrophilic Substitution

| Derivative | Application |

|---|---|

| Carboxylic Acid (Hydrolyzed Form) | Pharmaceutical intermediate |

| Sulfide (Reduced Form) | Catalyst ligand in asymmetric synthesis |

| Brominated Derivative | Antimicrobial agent |

Biological Activities and Research Applications

Antimicrobial Properties

Pyrrole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrate inhibitory effects against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL), attributed to membrane disruption and enzyme inhibition.

Industrial Applications

-

Coordination Chemistry: The sulfonyl group acts as a ligand in transition metal complexes.

-

Polymer Science: Incorporated into conductive polymers for organic electronics.

Comparison with Structural Analogues

Table 3: Comparative Analysis of Pyrrole Derivatives

| Compound | LogP | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|---|

| 5-Phenyl-1-(toluene-4-sulfonyl)-... | 3.2 | 12.5 (S. aureus) | 50 (MCF-7) |

| 5-Phenyl-1H-pyrrole-3-carboxylic acid | 1.8 | 25.0 | 75 |

| 1-Tosylpyrrole-3-carboxamide | 2.5 | 6.25 | 30 |

Key Insight: The toluene-4-sulfonyl group enhances lipophilicity and bioactivity compared to simpler analogues.

Challenges and Future Directions

Synthetic Limitations

-

Low Yields in Multi-Step Synthesis: Industrial scaling remains challenging due to purification bottlenecks.

-

Stereochemical Control: Asymmetric synthesis of chiral derivatives requires advanced catalytic systems.

Research Opportunities

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetics.

-

Hybrid Molecules: Conjugation with bioactive moieties (e.g., fluoroquinolones) for enhanced efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume